2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrimidinone core with a sulfanyl group and a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and 2-mercapto-6-methylpyrimidin-4-one.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxy-3-methylbenzaldehyde with an appropriate reagent to introduce the oxoethyl group.
Thioether Formation: The intermediate is then reacted with 2-mercapto-6-methylpyrimidin-4-one under suitable conditions to form the thioether linkage.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, while the pyrimidinone core can engage in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy-methylphenyl group but lacks the pyrimidinone core and sulfanyl group.
6-Methyl-2-thiouracil: Contains a similar pyrimidinone core but lacks the methoxy-methylphenyl group.
Uniqueness
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is unique due to its combination of a pyrimidinone core, a methoxy-methylphenyl group, and a sulfanyl linkage
Properties
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-11(4-5-13(9)20-3)12(18)8-21-15-16-10(2)7-14(19)17-15/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYBPSDJOBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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